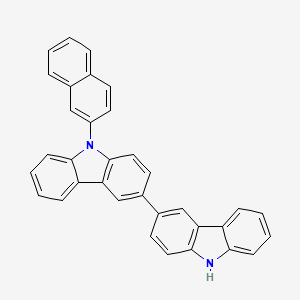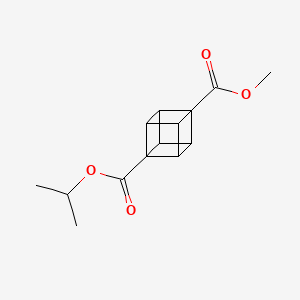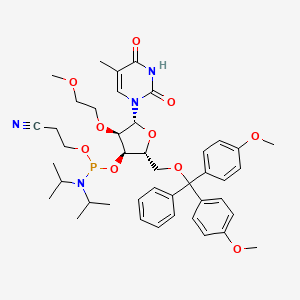
5'-O-DMT-2'-O-methyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine 3’-CE phosphoramidite: is a modified nucleotide used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and efficacy of synthetic oligonucleotides. The presence of the 2’-O-(2-methoxyethyl) group provides increased resistance to nucleases and improved hybridization properties, making it a crucial component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine 3’-CE phosphoramidite typically involves multiple steps, starting from the corresponding nucleoside. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl chloride (DMT-Cl) to form the 5’-O-DMT derivative.
Introduction of the 2’-O-(2-methoxyethyl) group: This step involves the reaction of the nucleoside with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Phosphitylation: The final step involves the reaction of the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to form the 3’-CE phosphoramidite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are carefully controlled to maximize the efficiency of each step.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoramidite group, to form the corresponding phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The 2’-O-(2-methoxyethyl) group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of the corresponding phosphate.
Reduction: Formation of the reduced nucleoside.
Substitution: Formation of substituted derivatives at the 2’-O-(2-methoxyethyl) group.
Scientific Research Applications
Chemistry: : The compound is used in the synthesis of modified oligonucleotides, which are essential tools in molecular biology and genetic research.
Biology: : It is employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications.
Medicine: : The compound is used in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: : It is utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques.
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine 3’-CE phosphoramidite involves its incorporation into synthetic oligonucleotides. The 2’-O-(2-methoxyethyl) group enhances the stability of the oligonucleotide by increasing resistance to nuclease degradation and improving hybridization properties. This results in more stable and effective oligonucleotides for various applications.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-DMT-2’-O-(2-methoxyethyl)adenosine 3’-CE phosphoramidite
- 5’-O-DMT-2’-O-(2-methoxyethyl)cytidine 3’-CE phosphoramidite
- 5’-O-DMT-2’-O-(2-methoxyethyl)guanosine 3’-CE phosphoramidite
Comparison
- Uniqueness : The presence of the 5-methyluridine base in 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine 3’-CE phosphoramidite provides unique hybridization properties and increased stability compared to other nucleosides.
- Applications : While similar compounds are used in oligonucleotide synthesis, the specific modifications in 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine 3’-CE phosphoramidite make it particularly suitable for applications requiring high stability and resistance to nucleases.
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRRKZDUDXHJNC-KZQAAKLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N4O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate](/img/structure/B8248713.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8248728.png)
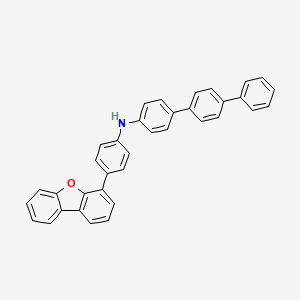
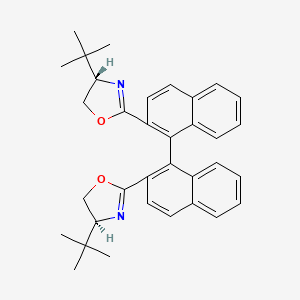
![N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8248756.png)
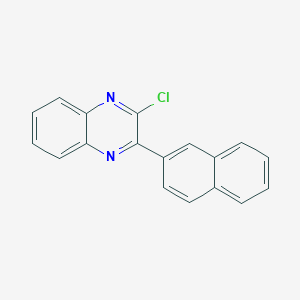
![4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B8248773.png)
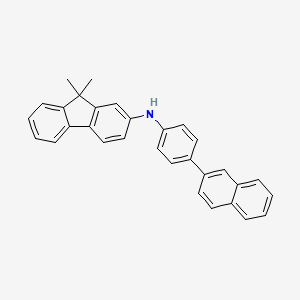
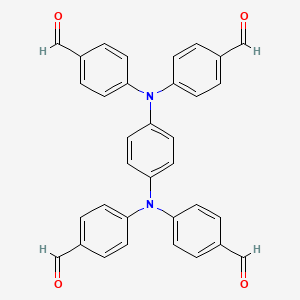
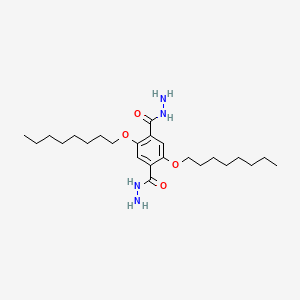
![N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B8248807.png)
![2-Chlorobenzo[c]phenanthrene](/img/structure/B8248812.png)
